![molecular formula C8H15NO2 B1375073 (R)-2-amino-2-methylhept-6-enoic acid CAS No. 1196090-89-7](/img/structure/B1375073.png)
(R)-2-amino-2-methylhept-6-enoic acid
Overview
Description
(R)-2-amino-2-methylhept-6-enoic acid, often referred to as (R)-AMHA, is an amino acid found in the human body and is an important component of the central nervous system. It is a non-essential amino acid, meaning it is produced naturally by the body and does not need to be obtained through dietary sources. This amino acid has several different functions in the body, including being involved in the synthesis of neurotransmitters, playing a role in the regulation of metabolism, and helping to protect against oxidative stress. It is also used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
1. Role in Plant Biochemistry and Analogues of Phenylalanine
- Research Overview : A study on the seeds of Aesculus californica identified 2-amino-4-methylhex-4-enoic acid, which is closely related to (R)-2-amino-2-methylhept-6-enoic acid. This compound was a major component in the free amino acid pool of the seed, along with its γ-glutamyl peptide, the corresponding saturated amino acid (homoisoleucine), and its 6-hydroxy derivative. Its role as an analogue of phenylalanine was considered in relation to the activity of phenylalanyl-sRNA synthetase enzymes in Aesculus and other plant species (Fowden, 1968).
2. Biosynthesis Studies in Plants
- Biosynthesis Pathways : Another study on Aesculus californica focused on the biosynthesis of 2-amino-4-methylhex-4-enoic acid. Using 14 C-labelled precursor feeding techniques, the research concluded that isoleucine was an effective precursor in its biosynthesis. This study provided insights into the biosynthetic mechanisms of such amino acids in plants (Fowden & Mazelis, 1971).
3. Enantioselective Synthesis Methods
- Synthetic Approaches : Research in synthetic chemistry has developed methods for the enantioselective synthesis of similar compounds like (S)- and (R)-2-Hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid. These methods involve enzyme-catalyzed processes for high yields and enantiomeric excesses, indicating the feasibility of synthesizing complex amino acid derivatives with specific stereochemistry (Macritchie, Silcock, & Willis, 1997).
4. Synthesis in Medicinal Chemistry
- Applications in Drug Synthesis : The conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters, including those structurally related to (R)-2-amino-2-methylhept-6-enoic acid, was studied for its potential in synthesizing bioactive molecules like (R)-(-)-angustureine. This demonstrates the relevance of such compounds in the synthesis of complex natural products (Bentley et al., 2011).
5. Exploration in Asymmetric Synthesis
- Innovative Synthetic Pathways : The field of asymmetric synthesis has seen the development of methods for synthesizing amino acids with specific chiralities, including those structurally similar to (R)-2-amino-2-methylhept-6-enoic acid. These methods are important for creating enantiomerically pure compounds for various applications, demonstrating the versatility and importance of such amino acids in synthetic chemistry (Burk et al., 2003).
properties
IUPAC Name |
(2R)-2-amino-2-methylhept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERCCJGORROTKW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC=C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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